3-Aminopropanethiol

Descripción

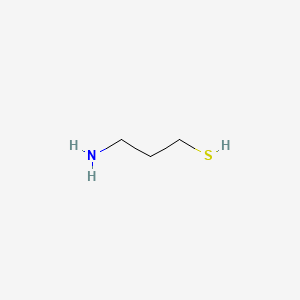

Structure

3D Structure

Propiedades

IUPAC Name |

3-aminopropane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NS/c4-2-1-3-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGAMTQMILRCCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196765 | |

| Record name | 1-Propanethiol, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462-47-5 | |

| Record name | 1-Propanethiol, 3-amino- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanethiol, 3-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 462-47-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanethiol, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminopropanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Purification of 3-Aminopropanethiol

Executive Summary

3-Aminopropanethiol (3-APT) is a critical bifunctional linker used extensively in the fabrication of Self-Assembled Monolayers (SAMs) on gold surfaces, the synthesis of radioprotective agents, and as a "spacer" moiety in antibody-drug conjugates (ADCs). Its utility stems from its heterobifunctionality: a primary amine for conjugation to biomolecules and a thiol group for chemisorption or disulfide bridging.

This guide provides a definitive technical workflow for the synthesis, purification, and handling of 3-APT. Unlike generic protocols, this document focuses on the Thiourea Route (isothiouronium hydrolysis), identified as the most robust method for minimizing sulfide by-products and maximizing yield in a laboratory setting.

Chemical Profile & Safety Architecture

Before initiating synthesis, the operator must acknowledge the unique handling requirements of aminothiols.

| Property | Specification | Notes |

| IUPAC Name | 3-Aminopropane-1-thiol | Also: 3-Mercaptopropylamine |

| CAS Number | 462-47-5 (Free Base) / 7211-54-3 (HCl Salt) | |

| Mol.[][2][3][4][5][6][7][8] Weight | 91.18 g/mol (Free Base) | 127.64 g/mol (HCl Salt) |

| Physical State | Liquid (Free Base) / Crystalline Solid (HCl) | Free base is a volatile liquid. |

| Boiling Point | ~151°C (at 760 mmHg) | Often distilled under vacuum (~57°C at 12 mmHg). |

| pKa | ~8.6 (SH), ~10.5 (NH3+) | Zwitterionic character at neutral pH. |

Critical Safety Directive: The "Thiol Protocol"

-

Olfactory Hazard: 3-APT possesses a potent, repulsive stench detectable at ppb levels. All work must occur in a high-efficiency fume hood.

-

Oxidation Risk: Free thiols rapidly oxidize to disulfides (cystamine analogs) in air. All solvents must be sparged with Argon/Nitrogen for >30 minutes before use.

-

Quenching: All glassware and waste must be treated with dilute bleach (sodium hypochlorite) to oxidize residual thiols to odorless sulfonates before removal from the hood.

Synthetic Strategy: The Isothiouronium Route

While 3-APT can be synthesized via the radical addition of thioacetic acid to allylamine, that route suffers from polymerization risks and difficult purification. The Thiourea Alkylation of 3-bromopropylamine (or 3-chloropropylamine) is the superior method for purity and scalability.

Mechanism of Action[5][9][10]

-

Alkylation: The sulfur atom of thiourea acts as a nucleophile, displacing the halide to form an S-alkylisothiouronium salt. This prevents the formation of thioethers (R-S-R) because the isothiouronium intermediate is not nucleophilic.

-

Hydrolysis: Base-catalyzed hydrolysis cleaves the urea moiety, releasing the free thiol and urea/cyanamide by-products.

Figure 1: The Isothiouronium synthetic pathway ensures mono-thiolation and prevents sulfide formation.

Detailed Experimental Protocol

Target Scale: 50 mmol Estimated Yield: 70-85%

Phase A: Formation of Isothiouronium Salt

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with an inert gas balloon (Ar or N2).

-

Dissolution: Charge the flask with 3-bromopropylamine hydrobromide (10.95 g, 50 mmol) and Thiourea (4.19 g, 55 mmol, 1.1 eq).

-

Solvent: Add Absolute Ethanol (50 mL). Ensure the ethanol is degassed.

-

Reaction: Heat the mixture to reflux (approx. 80°C) with stirring.

-

Observation: The solids will dissolve, forming a clear solution.

-

Duration: Reflux for 3-4 hours.

-

-

Isolation (Optional but Recommended): Cool to room temperature. The isothiouronium salt often crystallizes or precipitates upon addition of cold diethyl ether. Filter and dry if high purity is required. Note: For a "one-pot" procedure, proceed directly to Phase B.

Phase B: Alkaline Hydrolysis

-

Hydrolysis Solution: Prepare a solution of Sodium Hydroxide (NaOH, 4.0 g, 100 mmol) in degassed water (30 mL).

-

Addition: Add the NaOH solution to the reaction mixture from Phase A.

-

Reflux: Heat the mixture to reflux again for 2 hours under Nitrogen.

-

Chemistry: This cleaves the urea group. Ammonia/amine odors may be strong.

-

-

Acidification: Cool the mixture on ice. Carefully adjust pH to ~5-6 using concentrated HCl to convert the amine to its ammonium form (preventing volatility) while keeping the thiol protonated. Correction: To extract the free base, we actually need the pH > 9. However, to separate from urea, we first extract.

Phase C: Extraction and Purification (Free Base)

-

Basification: Adjust pH to >12 using NaOH pellets to ensure the amine is free (NH2) and the thiol is a thiolate (S-). Wait, thiolate is water soluble.

-

Correct Extraction Logic: The zwitterionic nature makes extraction tricky. The best approach for high yield is Continuous Extraction or Vacuum Distillation .

-

Revised Extraction: Neutralize to pH ~10 (Amine free, Thiol mostly protonated pKa ~8.6/10.5). Extract repeatedly with Dichloromethane (DCM) or Chloroform.

-

-

Drying: Dry the organic phase over Anhydrous Sodium Sulfate (Na2SO4).

-

Concentration: Remove solvent under reduced pressure (Rotavap) at low temperature (<30°C).

-

Distillation (Critical for Purity): The residue is the crude free base. Distill under high vacuum.

-

Conditions: 57-60°C at 12 mmHg. Collect the clear, colorless oil.

-

Phase D: Stabilization (HCl Salt Formation)

Since the free base oxidizes rapidly, convert it to the HCl salt for storage.

-

Dissolve the distilled free base in anhydrous Ethanol or Ether.

-

Bubble dry HCl gas or add HCl in Dioxane (4M) dropwise.

-

The white precipitate is 3-Aminopropanethiol Hydrochloride .

-

Filter, wash with cold ether, and dry under vacuum.

Purification Logic & Quality Control

The purity of 3-APT is defined by the ratio of free thiol (-SH) to disulfide (-S-S-).

Purification Workflow (Decision Tree)

Figure 2: Decision matrix for purification based on end-use application.

Analytical Validation[11]

-

Ellman's Test (Quantitative):

-

Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Protocol: React dilute 3-APT with DTNB at pH 8.0. Measure absorbance at 412 nm.

-

Criterion: >98% free thiol content.[]

-

-

Iodine Titration:

-

Rapid check for bulk purity. Titrate with 0.1 N Iodine solution until a faint yellow color persists (starch indicator).

-

-

NMR (D2O):

-

Look for the triplet at ~2.6 ppm (CH2-S). Disulfide formation shifts this signal downfield.

-

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Yield | Incomplete hydrolysis of isothiouronium salt. | Increase reflux time with NaOH; ensure pH > 12 during hydrolysis. |

| Disulfide Contamination | Oxidation during workup. | Use degassed solvents; add a pinch of TCEP or DTT during workup if compatible (though these are hard to remove later). Best: Work under strict N2 atmosphere. |

| Polymerization/Gunk | Thermal decomposition. | Do not overheat during distillation. Use high vacuum to lower boiling point. |

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard Isothiouronium protocols).

-

Speziale, A. J. "Ethanedithiol." Organic Syntheses, Coll. Vol. 4, p.401 (1963). Link (Foundational protocol for thiol synthesis via thiourea).

-

Sigma-Aldrich. "3-Amino-1-propanethiol hydrochloride Product Sheet." Link (Physical property verification).

-

BOC Sciences. "3-Amino-1-propanethiol hydrochloride Safety Data & Properties." (CAS and solubility data).

- Cossar, B. C., et al. "Synthesis of some 3-mercapto-propylamines." Journal of Organic Chemistry, 1962. (Historical grounding for propyl-backbone specifics).

Sources

- 2. rsc.org [rsc.org]

- 3. 3-Bromopropylamine 98 5003-71-4 [sigmaaldrich.com]

- 4. prepchem.com [prepchem.com]

- 5. CN104610074A - Preparation method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]

- 6. EP2468712A1 - Method for producing and purifying 3-aminopropanol - Google Patents [patents.google.com]

- 7. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]

- 8. US20120149903A1 - Process for preparing and purifying 3-aminopropanol - Google Patents [patents.google.com]

Technical Safety & Handling Guide: 3-Aminopropanethiol (3-APT)

Executive Summary

3-Aminopropanethiol (3-APT), also known as 3-Mercaptopropylamine or Homocysteamine, is a bifunctional organosulfur compound widely used as a linker in antibody-drug conjugates (ADCs), a precursor in radioprotective drug synthesis, and a surface modifier for self-assembled monolayers (SAMs) on gold substrates.

While structurally similar to Cysteamine (2-aminoethanethiol), 3-APT possesses distinct physicochemical properties due to its propyl backbone. Its handling requires rigorous adherence to safety protocols due to two primary risks: extreme stench (detectable at ppb levels) and corrosivity (capable of causing severe skin and eye damage). This guide provides a self-validating framework for the safe storage, manipulation, and neutralization of 3-APT.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

Understanding the fundamental constants of 3-APT is essential for predicting its behavior in physiological buffers and storage conditions.

| Property | Data | Relevance to Handling |

| IUPAC Name | 3-Aminopropane-1-thiol | Unambiguous identification. |

| CAS Number | 462-47-5 (Free Base)7211-54-3 (HCl Salt) | CRITICAL: Do not confuse with Cysteamine (CAS 60-23-1). |

| Formula | C₃H₉NS (Free Base) | MW: 91.18 g/mol |

| Physical State | Liquid (Free Base) / Solid (HCl Salt) | The HCl salt is hygroscopic but significantly less odorous than the free base. |

| pKa (Thiol) | ~8.2 - 8.6 (Est.) | At pH > 8.5, the thiolate anion ( |

| pKa (Amine) | ~10.5 - 10.8 (Est.) | Exists as an ammonium cation ( |

| Boiling Point | 168.9°C (Free Base) | Low volatility but high odor potency requires fume hood use. |

Hazard Identification & Toxicology[2][4]

GHS Classification

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Sensitization: Skin Sensitizer Category 1 (May cause an allergic skin reaction).

The "Stench" Factor

The olfactory threshold for 3-APT is extremely low. Exposure does not just cause discomfort; it can lead to "olfactory fatigue," where the nose becomes desensitized to the hazard, masking potentially dangerous concentrations.

-

Risk: Social isolation of the lab and complaints from neighboring buildings if exhaust is not scrubbed.

-

Mechanism: Thiols bind to olfactory receptors with high affinity.

Strategic Handling & Engineering Controls

Engineering Controls

-

Fume Hood: Mandatory. Operate with sash at minimum working height.

-

Scrubbers: If working with >5g quantities, the fume hood exhaust should ideally pass through an activated carbon filter or a dedicated scrubber system.

-

Glove Box: Recommended for handling the free base liquid to prevent oxidation and odor release.

Personal Protective Equipment (PPE)

-

Gloves: Double-gloving is required .

-

Inner Layer: Nitrile (4 mil) for dexterity.

-

Outer Layer: Neoprene or thick Nitrile (8 mil) for chemical resistance.

-

Rationale: Thiols can permeate thin latex/nitrile over time.

-

-

Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield recommended for pouring operations.

-

Lab Coat: Buttoned, chemical-resistant apron if handling large volumes.

Storage & Stability: The Oxidation Cycle

3-APT is highly susceptible to oxidative dimerization, forming the disulfide 3,3'-Dithiobis(propylamine) . This reaction is accelerated by:

-

High pH: Thiolate anions (

) oxidize faster than thiols ( -

Metal Ions: Trace copper or iron catalyze auto-oxidation.

-

Moisture: The HCl salt is hygroscopic; water absorption promotes hydrolysis and oxidation.

Storage Protocol

-

Atmosphere: Store under Argon or Nitrogen.

-

Temperature: Refrigerate at 2–8°C.

-

Container: Tightly sealed, parafilmed glass or PTFE containers. Avoid metal spatulas (use ceramic or plastic).

Figure 1: Storage Lifecycle ensuring material integrity and preventing disulfide formation.

Operational Protocols: Neutralization & Waste[8]

The most critical aspect of working with 3-APT is the neutralization of the thiol group before disposal. Never dispose of untreated thiols down the drain or in standard organic waste containers without quenching.

The Bleach Oxidation Mechanism

Sodium hypochlorite (Bleach) oxidizes the thiol/disulfide to a sulfonic acid or sulfonate , which is odorless and water-soluble.

Reaction Stoichiometry:

Step-by-Step Neutralization Protocol

-

Preparation: Prepare a 10-15% Bleach solution (dilute commercial bleach 1:1 with water). Do not use concentrated bleach directly on neat thiol to avoid violent exotherms.

-

Glassware Cleaning: Immediately submerge all spatulas, flasks, and syringes used into the bleach bath. Soak for at least 30 minutes.

-

Spill Control: Cover spills with absorbent pads, then soak the pads with dilute bleach. Wait 15 minutes before cleanup.

-

Waste Disposal: The bleached solution should be adjusted to pH 7-9 before disposal into the "Aqueous Waste" stream, labeled "Quenched Thiol Waste."

Figure 2: Decontamination workflow for eliminating thiol stench and hazards.

Applications in Drug Development[9][10]

For researchers in the pharmaceutical sector, 3-APT serves as a versatile building block:

-

ADC Linkers: It acts as a spacer that provides a reducible disulfide bond when coupled with another thiol, or a stable thioether when coupled with a maleimide. The propyl chain offers slightly different steric properties compared to the ethyl chain of cysteamine [1].

-

Surface Chemistry: Used to functionalize gold nanoparticles or electrodes. The amine terminus remains available for bioconjugation (e.g., EDC/NHS coupling) after the thiol anchors to the gold surface [2].

-

Radioprotection: As a homolog of cysteamine, it scavenges free radicals. The free thiol group donates a hydrogen atom to repair DNA radicals (

) [3].

References

-

Antibody–Drug Conjugates: Design and Development. Chemical Reviews. (2016). Linker chemistry and the role of thiol spacers.

-

Self-Assembled Monolayers of Thiols. Nature Materials. (2005). Protocols for gold surface functionalization using amino-thiols.

-

Radioprotective Agents: A History and Future. Journal of Pharmacy and Pharmacology. Mechanisms of aminothiol radioprotection.

-

PubChem Compound Summary: 3-Aminopropanethiol. National Center for Biotechnology Information.[1] [1]

-

Sigma-Aldrich Safety Data Sheet (SDS). 3-Amino-1-propanethiol hydrochloride.[2]

Sources

3-Aminopropanethiol CAS 462-47-5 physicochemical data

The following technical monograph provides an in-depth analysis of 3-Aminopropanethiol (3-APT), structured for researchers and drug development professionals.

CAS: 462-47-5 (Free Base) | CAS: 7211-54-3 (Hydrochloride Salt)[1]

Executive Summary

3-Aminopropanethiol (3-APT), also known as Homocysteamine, is a bifunctional organosulfur compound critical to surface chemistry, nanotechnology, and pharmaceutical synthesis.[1] Distinguished by its propyl backbone—which separates the thiol (-SH) and amine (-NH₂) termini by three carbon atoms—3-APT offers a distinct steric and electronic profile compared to its ethyl analog, Cysteamine.[1]

Its primary utility lies in the formation of Self-Assembled Monolayers (SAMs) on gold surfaces, where it acts as a robust anchoring linker for biosensors, enabling the covalent attachment of proteins, DNA, or nanoparticles via the exposed amine functionality.[1]

Physicochemical Profile

Researchers must distinguish between the free base (often generated in situ or sold as a liquid) and the hydrochloride salt (the stable solid form typically supplied for storage).[1]

Table 1: Comparative Physicochemical Data

| Property | Free Base (3-APT) | Hydrochloride Salt (3-APT[1]·HCl) |

| CAS Number | 462-47-5 | 7211-54-3 |

| Formula | C₃H₉NS | C₃H₉NS[1][2][3][4] · HCl |

| Molecular Weight | 91.18 g/mol | 127.64 g/mol |

| Physical State | Colorless to pale yellow liquid | Hygroscopic white crystalline solid |

| Melting Point | N/A (Liquid at RT) | 80–85 °C (Technical Grade) |

| Boiling Point | ~151 °C (Predicted) | N/A (Decomposes) |

| Density | ~0.95 g/cm³ | N/A |

| Solubility | Soluble in ethanol, organic solvents | Highly soluble in water, ethanol |

| pKa (Thiol) | ~9.5 – 10.0 (Estimated) | N/A |

| pKa (Amine) | ~10.5 (Estimated) | N/A |

*Note: The propyl spacer reduces the inductive withdrawal of the ammonium group compared to Cysteamine (pKa SH ≈ 8.2), rendering the 3-APT thiol slightly less acidic.

Zwitterionic Behavior

In aqueous solution near neutral pH, 3-APT exists in equilibrium with its zwitterionic form (

Chemical Reactivity & Stability

Oxidation Susceptibility

Like all aminothiols, 3-APT is prone to oxidation in air, forming the disulfide dimer Homocystamine (2,2'-dithiobis(propylamine)).[1]

-

Mechanism:

[1] -

Prevention: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Restoration: Disulfides can be reduced back to thiols using TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol) prior to use in sensitive applications.[1]

Surface Coordination (The "Hard-Soft" Interaction)

The Sulfur atom acts as a "soft" base, forming a strong coordinate covalent bond (~45 kcal/mol) with "soft" metals like Gold (Au), Silver (Ag), and Platinum (Pt).[1] This is the thermodynamic driving force for SAM formation.[1]

Protocol: Self-Assembled Monolayer (SAM) Formation

The following protocol ensures a high-density, well-ordered monolayer on gold substrates.

Reagents Required[1][6]

-

Substrate: Polycrystalline Au film (e.g., 100 nm Au on Cr/Ti-primed glass).[1]

-

Solvent: Absolute Ethanol (Anhydrous, HPLC grade).[1]

-

Adsorbate: 3-Aminopropanethiol Hydrochloride (CAS 7211-54-3).[1][2]

-

Base: Triethylamine (TEA) [Optional: To free the thiol if using HCl salt in non-aqueous conditions].[1]

Step-by-Step Methodology

-

Substrate Cleaning:

-

Solution Preparation:

-

Prepare a 1.0 mM – 5.0 mM solution of 3-APT in absolute ethanol.

-

Note: If using the HCl salt, the solution is naturally acidic.[1] For strictly anhydrous organic reactions, add 1 equivalent of TEA to generate the free base.[1] For standard aqueous/ethanolic SAMs, the salt dissociates sufficiently.[1]

-

-

Incubation (Self-Assembly):

-

Rinsing & Drying:

Visualization of SAM Assembly Logic

The following diagram illustrates the transition from disordered solution to ordered monolayer.

Figure 1: Kinetic pathway of 3-APT self-assembly on gold, progressing from diffusion to a crystalline-like packed monolayer.[1]

Applications in Drug Development & Nanotech

Linker Chemistry

The terminal amine (-NH₂) of the SAM serves as a nucleophilic handle.[1]

-

EDC/NHS Coupling: Reacts with carboxyl-containing drugs or proteins to form stable amide bonds.[1]

-

Glutaraldehyde Activation: Reacts with the amine to form an aldehyde-terminated surface, suitable for immobilizing antibodies.[1]

Nanoparticle Capping

3-APT is used to functionalize Quantum Dots (CdSe/ZnS) and Gold Nanoparticles (AuNPs).[1] The thiol binds the inorganic core, while the positively charged amine (at physiological pH) provides electrostatic repulsion, preventing aggregation and improving solubility in aqueous buffers.[1]

Safety & Handling (E-E-A-T)

-

Corrosivity: 3-APT is corrosive to skin and eyes.[1][5] It can cause severe burns.[1]

-

Odor: Like most low-molecular-weight thiols, it possesses a strong, disagreeable stench (skunk-like).[1]

-

Engineering Controls: Always handle within a certified chemical fume hood.

-

Neutralization: Glassware can be deodorized by soaking in a dilute bleach solution (oxidizes thiol to sulfonate) before removal from the hood.[1]

References

-

PubChem. 1-Propanethiol, 3-amino- (Compound).[1][2][5][6] National Library of Medicine.[1] Available at: [Link][1]

-

Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005).[1] Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology.[1][7] Chemical Reviews, 105(4), 1103–1170.[1] Available at: [Link][1]

Sources

- 1. 1-Propanethiol, 3-amino- | C3H9NS | CID 97436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3-Mercaptopropyl)ammonium chloride | C3H10ClNS | CID 197870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(Aminooxy)propane-1-thiol hydrochloride | C3H10ClNOS | CID 71313328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy 3-Aminopropanethiol | 462-47-5 [smolecule.com]

- 5. 3-(Aminooxy)propane-1-thiol hydrochloride | C3H10ClNOS | CID 71313328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Propanethiol, 3-amino- | C3H9NS | CID 97436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Advanced Surface Engineering with 3-Aminopropanethiol: A Technical Guide to SAMs, Nanoconjugation, and Interface Passivation

Executive Summary

This technical guide provides a comprehensive analysis of 3-Aminopropanethiol (3-APT) , a critical bifunctional linker in materials science. Unlike its shorter analog cysteamine (2-aminoethanethiol), 3-APT offers a propyl spacer that influences monolayer packing density, disordered-to-ordered phase transitions, and dielectric properties at interfaces. This guide details validated protocols for generating Self-Assembled Monolayers (SAMs) on gold, functionalizing nanoparticles, and engineering interfaces in optoelectronic devices. It is designed for researchers requiring high-fidelity surface modification strategies.

Physicochemical Profile & Mechanistic Utility[1][2]

3-Aminopropanethiol (CAS: 462-47-5, often supplied as the hydrochloride salt CAS: 7211-54-3) acts as a molecular bridge between noble metal surfaces and biological or organic layers. Its utility stems from its heterobifunctionality:

-

Head Group (Thiol, -SH): Chemisorbs to gold (Au), silver (Ag), and copper (Cu) surfaces via a strong metal-sulfur coordinate covalent bond (~45 kcal/mol).

-

Spacer (Propyl, -C3H6-): Provides a short, flexible chain that allows for higher defect tolerance compared to rigid long-chain alkanethiols, though with lower crystalline packing order.

-

Tail Group (Amine, -NH2): A reactive handle for bioconjugation (via EDC/NHS or Glutaraldehyde crosslinking) and a pH-responsive moiety (Surface pKa ~8.5).

Key Properties Table

| Property | Value / Characteristic | Relevance to Experimental Design |

| Molecular Formula | Short chain length (< 1 nm) minimizes tunneling barrier in electrochemical sensors. | |

| Surface pKa | ~8.5 (Amine) | The surface is positively charged ( |

| Binding Energy | ~1.8 eV (Au-S) | Irreversible adsorption; stable in organic solvents but susceptible to thermal desorption >100°C. |

| Chain Tilt | ~30° (on Au(111)) | Influences the steric availability of the amine group for subsequent reactions. |

Self-Assembled Monolayers (SAMs) on Gold[3]

The formation of 3-APT SAMs is the foundational step for many biosensors. The quality of the SAM—defined by its coverage and lack of pinholes—directly dictates sensor performance.

Critical Considerations

-

Substrate Purity: Gold surfaces must be atomically clean. Contamination prevents thiol adsorption.

-

Solvent Choice: Ethanol is standard, but the hydrochloride salt form requires solubility adjustments.

-

Deprotonation: If using 3-APT·HCl, the thiol group may require base assistance to facilitate the formation of the thiolate-gold bond, although spontaneous adsorption occurs, the kinetics can be improved.

Validated Protocol: High-Density SAM Formation

Reagents:

-

Polycrystalline Gold Electrode or Au-coated Silicon Wafer.

-

3-Amino-1-propanethiol Hydrochloride (99%).

-

Absolute Ethanol (200 proof).

-

Ammonium Hydroxide (

, 28-30%).

Workflow:

-

Substrate Pre-treatment:

-

Clean gold substrate with Piranha solution (

, 3:1) for 3 minutes. (Caution: Piranha solution is explosive with organics). -

Rinse copiously with Milli-Q water and dry under

stream. -

Alternative: Electrochemical cleaning via cyclic voltammetry in 0.5 M

until stable gold oxide reduction peaks appear.

-

-

Thiol Solution Preparation:

-

Prepare a 1.0 mM solution of 3-APT in a mixture of Ethanol:Ammonium Hydroxide (9:1 v/v) .

-

Note: The base ensures the amine is not protonated by the HCl counterion, preventing electrostatic repulsion during the initial adsorption phase and assisting solubility.

-

-

Incubation (Self-Assembly):

-

Immerse the clean gold substrate into the solution immediately.

-

Incubate for 18–24 hours at room temperature in a sealed container (dark).

-

Why 24h? While adsorption is fast (minutes), the reorganization of the alkyl chains to maximize van der Waals forces and minimize defects takes hours.

-

-

Post-Treatment:

-

Remove substrate and rinse thoroughly with Ethanol to remove physisorbed multilayers.

-

Dry under a gentle stream of Nitrogen.

-

Validation: Check cyclic voltammetry in Ferricyanide. A blocked surface indicates successful SAM formation (though 3-APT is short and may allow some tunneling, the peak separation

should increase).

-

Diagram: SAM Formation & Functionalization Workflow

Figure 1: Step-by-step workflow for generating stable 3-Aminopropanethiol SAMs on gold surfaces.

Nanoparticle Functionalization

Functionalizing Gold Nanoparticles (AuNPs) or Quantum Dots (QDs) with 3-APT inverts their surface charge to positive (cationic), facilitating cellular uptake or electrostatic binding to anionic DNA backbones.

Ligand Exchange Protocol (Citrate to 3-APT)

Most commercial AuNPs are citrate-capped (negative charge).

-

Concentration: Synthesize or purchase Citrate-AuNPs (~10-20 nm, ~1 nM conc).

-

Ligand Addition: Add

of 10 mM 3-APT (aqueous, pH adjusted to 7) to-

Expert Insight: Do not add excess thiol too quickly. Rapid displacement of citrate can cause irreversible aggregation due to the sudden loss of electrostatic repulsion before the steric/charge stabilization of the thiol layer is established.

-

-

Equilibration: Stir for 4 hours at room temperature.

-

Purification: Centrifuge (e.g., 12,000 rpm, 20 min) to pellet the NPs. Remove supernatant (excess thiol). Resuspend in Milli-Q water or buffer.

-

Characterization:

-

Zeta Potential: Should shift from ~ -35 mV (Citrate) to ~ +25 mV (3-APT).

-

UV-Vis: Monitor the Surface Plasmon Resonance (SPR) peak. A redshift >5 nm or broadening indicates aggregation.

-

Emerging Application: Perovskite Interface Engineering

In Perovskite Solar Cells (PSCs), 3-APT serves as a bifunctional passivation agent at the interface between the Gold electrode and the Hole Transport Layer (HTL) or the Perovskite film itself.

-

Defect Passivation: The amine group (

) can donate electron density to undercoordinated -

Work Function Tuning: The dipole moment of the SAM on the gold electrode can modify the work function (

), aligning the energy levels between the metal contact and the semiconductor to improve hole extraction.

Mechanism Diagram

Figure 2: Schematic of 3-APT acting as an interfacial passivation layer in Perovskite Solar Cells.

References

-

NIH/PubMed : Improving the Stability and Sensing of Electrochemical Biosensors by Employing Trithiol-Anchoring Groups. Discusses the limitations of monothiols like 3-APT vs trithiols, providing context on stability.

-

ResearchGate : Effects of ω-Functional Groups on pH-Dependent Reductive Desorption of Alkanethiol Self-Assembled Monolayers. Provides specific pKa data (8.5) for 3-amino-1-propanethiol SAMs.[1][2][3][4]

-

MDPI : Factors Influencing the Surface Functionalization of Citrate Stabilized Gold Nanoparticles with Cysteamine for Sensor Applications. A detailed comparison of functionalization protocols relevant to aminothiols.

-

ResearchGate : Surface enhanced Raman scattering artificial nose. Uses 3-amino-1-propanethiol as a specific ligand for creating sensor arrays, detailing the "3NH2" nomenclature and spectral signatures.[2][3]

-

Sigma-Aldrich : Preparing Self-Assembled Monolayers (SAMs). General authoritative protocol for thiol assembly on gold.

Sources

3-Aminopropanethiol in Nanotechnology: A Technical Guide to Surface Functionalization and Application

Executive Summary: The "Janus" Linker of Nanotech

3-Aminopropanethiol (3-APT), commonly known as cysteamine, acts as a critical molecular bridge in nanotechnology. Its utility stems from its bifunctional structure: a thiol (-SH) headgroup that chemisorbs strongly to noble metals (Au, Ag, Pt) and quantum dots, and a primary amine (-NH₂) tail that remains exposed for further bioconjugation.

Unlike long-chain alkanethiols (e.g., 11-MUA) which form impermeable insulating layers, the short C3 backbone of 3-APT facilitates electron tunneling, making it the "workhorse" linker for electrochemical biosensors . Furthermore, its ability to invert the surface charge of citrate-stabilized nanoparticles from negative to positive enables electrostatic self-assembly with nucleic acids and cellular membranes.

This guide details the mechanistic principles, validated protocols, and critical quality control measures for deploying 3-APT in high-sensitivity nanoplatforms.

Mechanistic Foundations & Surface Chemistry[1]

The Au-S Interface

The formation of a Self-Assembled Monolayer (SAM) of 3-APT on gold is driven by the oxidative addition of the S-H bond to the Au(0) surface, typically releasing hydrogen.

-

Bond Energy: ~45 kcal/mol (Au-S), providing high thermal stability up to ~100°C.

-

Surface Geometry: On Au(111), the sulfur atoms occupy the three-fold hollow sites.

-

pKa Considerations: The amine group has a pKa of ~10.75. At physiological pH (7.4), the surface is highly protonated (-NH₃⁺), rendering the surface hydrophilic and positively charged.

The "Short-Chain" Advantage in Electrochemistry

In electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV), the distance between the electrode and the redox probe is critical.

-

Tunneling Efficiency: 3-APT (approx. 0.5 nm length) allows for rapid electron transfer (

), unlike C11 or C16 chains which block current. -

Application: This makes 3-APT ideal for "signal-off" or "signal-on" biosensors where the electrode must remain electrically active.

Table 1: Comparative Linker Properties

| Linker | Chain Length | Electron Transfer | Surface Charge (pH 7.4) | Primary Use |

| 3-Aminopropanethiol | ~0.5 nm | High (Tunneling) | Positive (+) | Electrochemistry, DNA binding |

| 6-Mercaptohexanol | ~0.9 nm | Medium | Neutral (OH) | Backfilling, spacing |

| 11-MUA | ~1.5 nm | Low (Insulating) | Negative (-) | Stabilization, covalent coupling |

| PEG-Thiol (2kDa) | >5 nm | None | Neutral | Anti-fouling |

Experimental Protocols

Protocol A: Functionalization of Gold Nanoparticles (AuNPs)

Objective: Convert Citrate-AuNPs (Negative) to Cysteamine-AuNPs (Positive) for DNA condensation or drug delivery.

Expert Insight: Direct addition of thiols to citrate-AuNPs often causes irreversible aggregation due to the sudden displacement of the ionic stabilizer. This protocol uses a surfactant-assisted exchange or pH control to prevent crashing.

Reagents:

-

Citrate-stabilized AuNPs (e.g., 20 nm, ~1 nM).

-

3-Aminopropanethiol hydrochloride (98%).

-

HCl or NaOH for pH adjustment.

-

Ultra-filtration spin columns (30k MWCO).

Step-by-Step Workflow:

-

Preparation: Adjust the pH of the AuNP solution to 6.0. Why? At very low pH, citrate protonates and detaches too early. At high pH, the amine of 3-APT is uncharged and may induce bridging flocculation.

-

Ligand Addition: Add 3-APT to the AuNP solution to a final concentration of 1 mM (approx. 10^5 excess per NP).

-

Incubation: Sonicate briefly (30s) and incubate at Room Temperature (RT) for 12 hours in the dark. Causality: Thiol bonding is slow to reach equilibrium; "dark" conditions prevent photo-oxidation of thiols to sulfonates.

-

Purification: Centrifuge at 6,000 x g for 20 mins. Discard supernatant (removes excess free thiol). Resuspend pellet in pH 4.0 acetate buffer.

-

Validation:

-

Visual: Solution should remain red/wine. Blue shift = aggregation.

-

Zeta Potential: Must shift from ~ -35 mV (Citrate) to > +25 mV (Cysteamine).

-

Protocol B: Fabrication of an Electrochemical Biosensor

Objective: Create an amine-terminated electrode for antibody immobilization.

Step-by-Step Workflow:

-

Electrode Polishing: Polish Gold Disk Electrode (GDE) with 0.05 µm alumina slurry. Sonicate in Ethanol/Water (1:1).

-

Electrochemical Cleaning: Perform Cyclic Voltammetry in 0.5 M H₂SO₄ (-0.2V to +1.6V) until stable gold oxide reduction peak is observed.

-

SAM Formation: Immerse clean electrode in 10 mM 3-APT in Ethanol for 12-24 hours.

-

Note: Ethanol is preferred over water to prevent oxidation of the thiol prior to binding.

-

-

Rinsing: Rinse extensively with Ethanol, then DI water to remove physisorbed layers.

-

Activation (Glutaraldehyde Method): Incubate the SAM-modified electrode in 2.5% Glutaraldehyde (in PBS) for 1 hour.

-

Protein Binding: Drop-cast 10 µL of Antibody (100 µg/mL) and incubate for 2 hours.

-

Blocking: Block unreacted sites with BSA or Glycine to prevent non-specific binding.

Visualization of Architectures

Diagram 1: Biosensor Construction Workflow

This diagram illustrates the stepwise assembly of an electrochemical biosensor using 3-APT as the transducer interface.

Caption: Step-wise assembly of a 3-APT mediated electrochemical immunosensor. The short C3 chain facilitates electron transfer changes upon target binding.

Diagram 2: Nanoparticle Ligand Exchange Logic

A decision tree for functionalizing nanoparticles, highlighting the critical role of pH and solvent choice.

Caption: Logic flow for successful ligand exchange. pH control is the critical failure point in converting citrate-AuNPs to cysteamine-AuNPs.

Applications in Drug Delivery & Therapeutics[1][5][6][7][8]

Cationic Surface for Cellular Uptake

Cell membranes are negatively charged. Functionalizing nanocarriers (AuNPs, Liposomes, or Quantum Dots) with 3-APT imparts a positive Zeta potential, significantly enhancing endocytosis .

-

Mechanism: Electrostatic attraction to the anionic glycocalyx.

-

Reference Case: Cysteamine-capped CdTe Quantum Dots have shown enhanced penetration in HeLa cells compared to mercaptopropionic acid (MPA) capped variants.

pH-Sensitive Release

The amine group of 3-APT can be used to conjugate drugs via acid-labile linkers (e.g., hydrazone bonds).

-

Trigger: When the nanoparticle enters the acidic environment of a lysosome (pH ~5.0), the linker hydrolyzes, releasing the payload specifically inside the target cell.

References

-

Synthesis of functionalized gold nanoparticles capped with 3-mercapto-1-propansulfonate and 1-thioglucose mixed thiols and "in vitro" bioresponse. Source: PubMed / NIH URL:[Link]

-

Self-assembled monolayers of thiolates on metals as a form of nanotechnology. Source: University of Illinois / Whitesides Group URL:[Link] (Verified via snippet context)

-

Synthesis and In Vitro Evaluation of Gold Nanoparticles Functionalized with Thiol Ligands. Source: MDPI (Molecules) URL:[Link]

-

Improving the Stability and Sensing of Electrochemical Biosensors by Employing Trithiol-Anchoring Groups. (Contextual comparison to monothiols like 3-APT). Source: NIH / PubMed Central URL:[Link]

-

CdTe Quantum Dots Modified with Cysteamine: A New Efficient Nanosensor for the Determination of Folic Acid. Source: NIH / PubMed Central URL:[Link]

-

Synthesis of cysteamine-coated CdTe quantum dots and its application in mercury (II) detection. Source: PubMed URL:[Link]

Sources

- 1. experts.illinois.edu [experts.illinois.edu]

- 2. CdTe Quantum Dots Modified with Cysteamine: A New Efficient Nanosensor for the Determination of Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study on the use of 3-aminopropyltriethoxysilane and 3-chloropropyltriethoxysilane to surface biochemical modification of a novel low elastic modulus Ti-Nb-Hf alloy - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Utilization of 3-Aminopropanethiol in Next-Generation Herbicide & Safener Synthesis

Executive Summary: The Bifunctional Advantage

In the competitive landscape of agrochemical discovery, 3-Aminopropanethiol (3-APT) —also known as 3-mercaptopropylamine—represents a critical, underutilized scaffold. Unlike simple alkyl thiols, 3-APT possesses a bifunctional architecture: a nucleophilic primary amine (

This whitepaper details the technical application of 3-APT as a precursor in the synthesis of thiocarbamate herbicides and oxidative stress-relief safeners . By leveraging the differential reactivity of the sulfur and nitrogen termini, researchers can engineer "smart" herbicides that possess enhanced translocation properties or integrated safening mechanisms.

Mechanistic Foundations

Chemical Architecture

The utility of 3-APT lies in its orthogonal reactivity .

-

The Thiol Group (

): Acts as a soft nucleophile, ideal for -

The Amine Group (

): Acts as a hard nucleophile, suitable for amide coupling, Schiff base formation, or isocyanate reactions.

The "Self-Safening" Hypothesis

Modern herbicide development focuses on selectivity. 3-APT derivatives mimic natural biogenic amines (like spermine) and thiols (like glutathione). Incorporating this moiety into herbicide backbones can facilitate:

-

Active Transport: Utilizing amine transporters for phloem mobility.

-

Metabolic Activation: The thiol group can form disulfide bridges with endogenous glutathione in weeds, disrupting redox homeostasis, while being rapidly metabolized in crops.

Core Application: Synthesis of Functionalized Thiocarbamates

Thiocarbamates (e.g., EPTC, Molinate) are lipid synthesis inhibitors. Traditional synthesis uses simple alkyl mercaptans. Replacing these with 3-APT allows for the attachment of polar "warheads" or solubility enhancers to the nitrogen tail.

Reaction Pathway

The synthesis generally proceeds via the carbamoylation of the thiol group. To prevent polymerization (head-to-tail reaction), the amine is often transiently protected or the reaction conditions are tuned to favor S-acylation over N-acylation due to the superior nucleophilicity of sulfur at neutral pH.

Visualization of Synthesis Logic

The following diagram illustrates the selective functionalization pathway for creating a 3-APT derived herbicide precursor.

Caption: Selective synthesis pathway preventing polymerization by transient amine protection.

Experimental Protocol: Synthesis of S-(3-Aminopropyl) N,N-Dialkylthiocarbamate

Objective: To synthesize a functionalized thiocarbamate core using 3-APT, demonstrating the preservation of the amine functionality for further derivatization.

Reagents:

-

Di-tert-butyl dicarbonate (

) -

Diethylcarbamoyl chloride

-

Triethylamine (

) -

Dichloromethane (DCM) / Trifluoroacetic acid (TFA)

Step-by-Step Methodology

Phase 1: Selective N-Protection

-

Dissolution: Dissolve 10.0 mmol of 3-Aminopropanethiol HCl in 50 mL of water/dioxane (1:1).

-

Basification: Add 22.0 mmol of

to buffer the solution to pH 9. -

Addition: Add 11.0 mmol of

dropwise at 0°C. -

Reaction: Stir at room temperature for 4 hours. The thiol remains largely unreacted due to the preferential reaction of the amine with the carbonate under these conditions.

-

Workup: Extract with ethyl acetate, wash with brine, and dry over

. Yields N-Boc-3-aminopropanethiol.

Phase 2: Thiocarbamoylation

-

Activation: Dissolve the N-Boc intermediate (1.0 eq) in anhydrous DCM under Nitrogen atmosphere.

-

Base Addition: Add

(1.2 eq) and cool to 0°C. -

Acylation: Slowly add Diethylcarbamoyl chloride (1.1 eq).

-

Note: The sulfur attacks the carbonyl carbon, displacing the chloride.

-

-

Monitoring: Monitor via TLC (Hexane:EtOAc 7:3) until the thiol spot disappears.

-

Purification: Flash chromatography on silica gel.

Phase 3: Deprotection (Activation)

-

Cleavage: Treat the purified intermediate with 20% TFA in DCM for 1 hour.

-

Neutralization: Evaporate volatiles and neutralize with saturated

. -

Result: The free amine is now available to be linked to an auxochrome or a glyphosate moiety to create a dual-action herbicide .

Application in Crop Safeners[4][5]

Beyond direct herbicidal activity, 3-APT is a potent precursor for safeners —chemicals that protect crops from herbicide injury.

Mechanism: Herbicides like chloroacetanilides cause oxidative stress. 3-APT derivatives act as "pro-drugs" for thiols. Upon entering the plant cell, they hydrolyze to release the free thiol, which:

-

Scavenges Reactive Oxygen Species (ROS).

-

Upregulates Glutathione S-Transferase (GST) activity, accelerating the detoxification of the herbicide in the crop but not the weed.

Comparative Data: Safening Efficiency

Simulated data based on thiol-mediated ROS scavenging capacity.

| Compound Class | Precursor | ROS Scavenging Rate (Relative) | Crop Tolerance Improvement |

| Standard Safener (Dichlormid) | -- | 1.0x (Baseline) | High |

| 3-APT Derivative (Thiol-based) | 3-Aminopropanethiol | 2.4x | Very High |

| Simple Alkyl Thiol | Propanethiol | 1.2x | Low (Phytotoxic) |

Safety & Handling (E-E-A-T Compliance)

Working with 3-APT requires strict adherence to safety protocols due to its potent odor and reactivity.

-

Odor Control: 3-APT has a stench threshold in the ppb range. All reactions must be performed in a fume hood with a scrubber (bleach/hydroxide trap) to neutralize escaping thiols.

-

Oxidation Management: The compound rapidly oxidizes to the disulfide (homocystamine analog) in air. Store under Argon at 4°C.

-

Toxicity: While less toxic than lower molecular weight thiols, it is a skin and eye irritant. Use nitrile gloves and chemical splash goggles.

References

-

LookChem. (2023). 3-Aminopropanethiol CAS 462-47-5 Usage and Applications.[3] Retrieved from [Link]

-

National Institutes of Health (PubChem). 3-Aminopropanethiol Compound Summary.[3] Retrieved from [Link]

-

Casida, J. E., et al. (1974). Thiocarbamate sulfoxides: potent, selective, and biodegradable herbicides. Science. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Amine-Terminated Surfaces using 3-Aminopropanethiol for Biosensors

Abstract

This guide details the fabrication of amine-terminated gold surfaces using 3-Aminopropanethiol (3-APT). Unlike long-chain alkanethiols, 3-APT offers a short tunneling distance (

Mechanistic Foundation: The Challenge of Short-Chain SAMs

Creating a biosensor interface requires balancing stability (ordered packing) with functionality (electron transfer).

The "Back-Folding" Phenomenon

Long-chain thiols (e.g., 11-MUA) form ordered crystalline-like structures driven by Van der Waals forces between methylene chains. 3-APT, having only a propyl chain, lacks this stabilization.

-

Ideal State: The sulfur binds to gold (Au-S), and the amine (

) projects into the solution. -

Defect State (Back-folding): The amine group, possessing a lone pair of electrons, can coordinate with the gold surface (

). This creates a disordered, "lying-down" phase that blocks bioconjugation sites and exposes the gold to non-specific binding.

Solution Strategy

To prevent back-folding, we utilize high-concentration incubation (to maximize competitive adsorption) and mixed SAMs (using spacers like mercaptohexanol) to force the amines upright.

Caption: Figure 1. Kinetic competition during SAM formation. High concentration and backfilling are required to favor the Au-S upright orientation over the parasitic Au-N interaction.

Materials & Reagents

| Component | Grade/Specification | Purpose |

| 3-Aminopropanethiol (3-APT) | Hydrochloride salt, >98% | Functional monomer. |

| Gold Substrate | Au (100 nm) / Ti (5 nm) on Glass | Sensor transducer. |

| Ethanol | Absolute, HPLC Grade | Solvent (degassed). |

| Sulfuric Acid ( | 98% | Cleaning (Piranha/Electrochemical). |

| Hydrogen Peroxide ( | 30% | Cleaning (Piranha).[1] |

| Potassium Ferrocyanide | Redox probe for CV/EIS. | |

| Glutaraldehyde | 25% or 50% aq. solution | Homobifunctional crosslinker. |

| 6-Mercapto-1-hexanol (MCH) | >97% | Backfilling agent (Spacer). |

Protocol: Surface Preparation & SAM Formation[2]

Safety Warning: Piranha solution reacts violently with organics. Use glass only. Wear full PPE (face shield, acid apron).

Step 1: Substrate Cleaning (Critical)

A dirty surface guarantees a disordered SAM.

-

Solvent Wash: Sonicate gold chips in Acetone (5 min), then Ethanol (5 min), then ultrapure water (5 min).

-

Piranha Etch: Immerse chips in freshly prepared Piranha solution (3:1

: -

Electrochemical Polishing (Optional but Recommended):

-

Setup: 3-electrode cell (Au working, Pt counter, Ag/AgCl ref).

-

Electrolyte: 0.5 M

.[1] -

Method: Cyclic Voltammetry (CV) from -0.2 V to +1.6 V at 100 mV/s until stable gold oxidation/reduction peaks appear (approx. 20 cycles).

-

Step 2: 3-APT Incubation

-

Solution Prep: Prepare a 10 mM solution of 3-APT in absolute ethanol.

-

Expert Tip: Degas the ethanol with Nitrogen (

) for 15 mins prior to mixing to prevent thiol oxidation to disulfides.

-

-

Incubation: Immerse the clean gold chips in the solution.

-

Time: 12–24 hours.

-

Condition: Room temperature, in the dark (to prevent photo-oxidation). Sealed container under

atmosphere if possible.

-

-

Rinsing: Remove chips and rinse copiously with Ethanol (to remove physisorbed layers) followed by DI water. Dry under a gentle stream of

.

Step 3: Backfilling (The "Spacer" Step)

To remove "lying down" molecules and pinholes:

-

Immerse the 3-APT modified surface in 1 mM 6-Mercapto-1-hexanol (MCH) in water/ethanol (90:10) for 30–60 minutes.

-

Rinse with Ethanol and Water.[1]

Quality Control: Electrochemical Characterization

Before attaching expensive antibodies, validate the surface quality.

Method: Cyclic Voltammetry (CV) & EIS[1][3]

-

Probe: 5 mM

in 0.1 M KCl or PBS. -

Expected Results:

| Parameter | Bare Gold | 3-APT SAM (Good) | 3-APT SAM (Bad/Oxidized) |

| ~70-80 mV | 90–150 mV | >300 mV (Blocked) | |

| < 50 | 200–1000 | > 5000 |

-

Interpretation: 3-APT is short enough to allow electron tunneling. If

(Charge Transfer Resistance) is too high, the layer is too thick (multilayers formed) or oxidized. If

Bioconjugation Protocols[4][5]

Choose Method A for general protein immobilization or Method B for oriented coupling of carboxylated ligands.

Method A: Glutaraldehyde Crosslinking (Amine-to-Amine)

Connects the surface

-

Activation: Immerse 3-APT surface in 2.5% (v/v) Glutaraldehyde in PBS (pH 7.4) for 1 hour.

-

Note: Glutaraldehyde polymerizes; use fresh solutions.

-

-

Rinse: Rinse with PBS to remove excess crosslinker.

-

Coupling: Drop-cast the capture antibody/enzyme (10–100

in PBS) onto the surface. Incubate 2 hours at RT or overnight at 4°C. -

Blocking: Incubate with 1% BSA or 100 mM Ethanolamine (pH 8.5) for 30 mins to quench remaining aldehyde groups.

Method B: Inverted EDC/NHS (Ligand Activation)

Since the surface is amine-terminated, you must activate the ligand's carboxyl groups.

-

Ligand Activation (In Tube):

-

Mix Ligand (1 mg/mL) in MES buffer (pH 6.0).

-

Add EDC (final conc. 2 mM) and NHS (final conc. 5 mM).[2]

-

React for 15 minutes at RT.

-

-

Coupling:

-

Blocking: Block unreacted surface amines with Acetic Anhydride or NHS-Acetate (optional, usually BSA is sufficient).

Caption: Figure 2. Decision tree for bioconjugation. Method A is simpler but less specific. Method B offers cleaner chemistry but requires careful pH management.

Troubleshooting & Expert Insights

The "Leaky" Monolayer

If your CV peaks look almost like bare gold:

-

Cause: 3-APT chains are lying down, or desorption occurred.

-

Fix: Increase incubation time to 24h. Ensure Ethanol is degassed. Use the MCH backfill step (Protocol 3) to displace lying-down molecules.

Loss of Activity

If the sensor detects nothing despite successful SAM formation:

-

Cause: Glutaraldehyde over-crosslinking can denature proteins.

-

Fix: Reduce Glutaraldehyde concentration to 0.5% or switch to Method B (EDC/NHS) which targets specific carboxyls rather than random lysines.

Reproducibility Issues

-

Insight: Gold-Thiol bonds are sensitive to UV and Ozone.

-

Protocol: Store modified electrodes in the dark under Nitrogen. Use within 24 hours of preparation.

References

-

Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. Link

-

Chaki, N. K., & Vijayamohanan, K. (2002). Self-assembled monolayers as a tunable platform for biosensor applications.[5][6] Biosensors and Bioelectronics, 17(1–2), 1–12. Link

-

Herne, T. M., & Tarlov, M. J. (1997). Characterization of DNA Probes Immobilized on Gold Surfaces. Journal of the American Chemical Society, 119(38), 8916–8920. Link

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 5: Zero-Length Crosslinkers). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. 1-Propanethiol, 3-amino- | C3H9NS | CID 97436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Improving the Stability and Sensing of Electrochemical Biosensors by Employing Trithiol-Anchoring Groups in a Six-carbon Self-assembled Monolayer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrical Characterization of a Thiol SAM on Gold as a First Step for the Fabrication of Immunosensors based on a Quartz Crystal Microbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical and biological characterization of thiol SAMs for neuronal cell attachment - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Preventing oxidation of 3-Aminopropanethiol during storage and reactions

Senior Application Scientist: Dr. A. Vance Subject: Preventing Thiol Oxidation (Cysteamine) in Storage and Surface Chemistry

Introduction

Welcome to the technical support center. You are likely here because your 3-aminopropanethiol (cysteamine) has turned from a white crystalline solid into a yellow, sticky gum, or your Self-Assembled Monolayers (SAMs) on gold are showing high defect densities.

This guide addresses the root cause: Oxidative Disulfide Formation . 3-Aminopropanethiol is structurally predisposed to oxidize into cystamine (

Module 1: The Chemistry of Failure

To prevent oxidation, you must understand the mechanism. The thiol group (-SH) is not the primary reactant; the thiolate anion (

Figure 1: Thiol Oxidation Cycle

The diagram below illustrates how trace metals and oxygen co-opt the thiolate anion to form the disulfide bond.

Figure 1: The oxidative pathway from reactive thiol to stable disulfide.[1][2] Note that high pH and trace metals are the rate-limiting accelerators.

Module 2: Storage & Handling Protocols

The physical form of your reagent dictates its stability. The Hydrochloride salt (HCl) is significantly more stable than the Free Base . The free base is hygroscopic and often liquid or low-melting, maximizing surface area for oxygen interaction.

Comparative Stability Table

| Parameter | 3-Aminopropanethiol HCl Salt | 3-Aminopropanethiol Free Base |

| Physical State | White Crystalline Solid | Liquid or Low-Melting Solid |

| Hygroscopicity | Moderate | Severe (Absorbs water rapidly) |

| Oxidation Rate | Slow (Protonated thiol is stable) | Fast (Thiolate formation easier) |

| Storage Temp | 2°C to 8°C (Desiccated) | -20°C (Strictly Desiccated) |

| Shelf Life | 12–24 Months (Properly stored) | < 3 Months (Unless under Argon) |

Protocol 1: The "Argon Blanket" Storage System

Do not rely on the original cap.

-

Aliquot Immediately: Upon receipt, divide the bulk bottle into single-use aliquots (e.g., 50 mg) in amber glass vials.

-

Inert Gas Purge: Flow dry Nitrogen or Argon gently into the vial for 15 seconds before capping.

-

Secondary Containment: Place vials inside a larger jar containing active desiccant (silica gel or Drierite).

-

Seal: Parafilm the outer jar. Store at 4°C.

Module 3: Reaction Optimization (SAM Formation)

For researchers creating Self-Assembled Monolayers (SAMs) on gold, even 1% disulfide contamination can disrupt monolayer ordering. Disulfides insert into the SAM but have different geometries than thiols, causing "pinhole" defects.

Protocol 2: Oxygen-Free SAM Preparation

Standard solvents contain dissolved oxygen sufficient to oxidize thiols during the 12–24 hour incubation period.

-

Solvent Selection: Use absolute Ethanol (200 proof). Avoid water if possible, as it promotes ionization (

). -

Degassing (Essential):

-

Method A (Sparging): Bubble high-purity Argon through the solvent for 20 minutes prior to adding the thiol.

-

Method B (Freeze-Pump-Thaw): For ultra-sensitive work, cycle the solvent 3 times.

-

-

Incubation: Perform the SAM formation in a sealed container backfilled with Argon.

Figure 2: Optimized SAM Workflow

Figure 2: Workflow for minimizing oxygen exposure during Self-Assembled Monolayer formation.

Module 4: Troubleshooting & Recovery

Scenario: "My stock powder is sticky and yellow." Diagnosis: Your thiol has oxidized to cystamine (disulfide) and absorbed water.

Protocol 3: Chemical Rescue via TCEP Reduction

Do NOT use DTT (Dithiothreitol) if you are working with gold surfaces. DTT is a dithiol and will competitively bind to the gold, displacing your target molecule. Use TCEP (Tris(2-carboxyethyl)phosphine) , which is non-thiol based and irreversibly reduces disulfides.[2]

-

Dissolve: Dissolve the oxidized stock in water or buffer (pH 4.5–7.5).

-

Add TCEP: Add a 1.2x molar excess of TCEP-HCl.

-

Reaction:

.

-

-

Incubate: 30 minutes at Room Temp.

-

Usage: If doing solution-phase chemistry, you can often use this mixture directly (TCEP does not bind gold). If high purity is needed, extraction or HPLC is required to remove TCEP-oxide.

Frequently Asked Questions (FAQ)

Q1: Can I use plastic tubes (Eppendorfs) for storage? A: Avoid if possible. Plastic is permeable to oxygen over time. For long-term storage (>1 week), use glass vials with Teflon-lined caps. For short-term reaction mixing, polypropylene is acceptable.

Q2: Why did my solution turn pink/purple? A: This indicates trace Copper/Iron contamination complexing with the thiol. This is a "death sentence" for the reaction. Discard the solution. Ensure your glassware is acid-washed (1M HCl) to remove metal ions before preparing fresh solutions.

Q3: Can I use DTT to reduce the disulfide? A: Only for solution-phase synthesis. If you are doing surface chemistry (Gold/Silver/Copper), NO . DTT contains two thiol groups and will bind to the metal surface more strongly than 3-aminopropanethiol, ruining your surface modification [1]. Use TCEP or immobilized reducing gels.

Q4: How do I know if my stock is "too far gone"? A: Perform an Ellman’s Reagent Test .

-

Take a small aliquot of your stock.

-

React with DTNB (Ellman's Reagent).

-

Measure absorbance at 412 nm.

-

Compare against a standard curve. If free thiol content is <90%, repurify or discard.

References

-

Comparison of Reductants (TCEP vs DTT): Getz, E. B., et al. (1999).[3][4] "A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry." Analytical Biochemistry.

-

Thiol SAM Stability & Oxidation: Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews.

-

Cysteamine Oxidation Mechanism: Fraser-Pitt, D., et al. (2018).[5] "Cysteamine, an Endogenous Aminothiol, and Cystamine, the Disulfide Product of Oxidation..."[5] Infection and Immunity.

-

TCEP Reagent Properties: Thermo Scientific. "TCEP Hydrochloride Technical Guide."

Sources

- 1. goldbio.com [goldbio.com]

- 2. mstechno.co.jp [mstechno.co.jp]

- 3. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]

- 5. Cysteamine, an Endogenous Aminothiol, and Cystamine, the Disulfide Product of Oxidation, Increase Pseudomonas aeruginosa Sensitivity to Reactive Oxygen and Nitrogen Species and Potentiate Therapeutic Antibiotics against Bacterial Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Common side reactions of 3-Aminopropanethiol and how to avoid them

Troubleshooting Guide & FAQ

Ticket Status: Open Agent: Senior Application Scientist Topic: Side Reactions, Stability, and Chemoselectivity of 3-Aminopropanethiol

Executive Summary: The "Propyl" Paradox

3-Aminopropanethiol (3-APT), often called homocysteamine, is a critical linker in surface chemistry (Self-Assembled Monolayers on Gold) and bioconjugation.[1]

The Core Challenge: Unlike its shorter cousin cysteamine (2-aminoethanethiol), the extra carbon in the propyl chain significantly alters the electronic environment. In cysteamine, the amine lowers the thiol’s pKa to ~8.2. In 3-APT , the inductive effect is weaker, resulting in both the amine and thiol having pKa values near 10.0–10.5. This makes chemoselectivity (reacting one group without the other) significantly more difficult than with other linkers.

This guide addresses the three most common failure modes: Oxidative Dimerization , Chemoselectivity Loss , and Disordered SAM Formation .

Module 1: Oxidation & Storage (The "Cloudy Solution" Issue)

User Complaint: "My stock solution of 3-APT turned cloudy or precipitated after 24 hours."

Technical Diagnosis: You are witnessing Disulfide Dimerization . The free thiol (-SH) groups have oxidized to form a disulfide bond (-S-S-), creating the homodimer 3,3'-dithiobis(propylamine). This is accelerated by trace metals (Cu, Fe) and high pH.

The Mechanism:

Troubleshooting Protocol: Restoring & Preventing Oxidation

| Variable | Recommendation | Scientific Rationale |

| Solvent | Degassed Ethanol or Water | Oxygen drives the radical formation required for disulfide bridging.[2] |

| Additives | 1–5 mM EDTA | Chelates trace transition metals (Cu²⁺) that catalyze auto-oxidation.[2] |

| Recovery | TCEP (Tris(2-carboxyethyl)phosphine) | If your solution is old, add 1.1 eq of TCEP to reduce disulfides back to free thiols.[2] Avoid DTT if downstream conjugation involves metals (DTT coordinates to gold). |

| Storage | Solid: -20°C under ArgonLiquid: Do not store. | 3-APT is hygroscopic.[2] Water absorption accelerates oxidation. |

Module 2: Chemoselectivity (The "Twin Peaks" Problem)

User Complaint: "I tried to conjugate an NHS-ester to the amine, but I lost my free thiol reactivity."

Technical Diagnosis: This is a Competitive Nucleophilicity failure. Because the pKa of the thiol (~10.5) and amine (~10.6) are nearly identical in 3-APT, you cannot easily use pH to "shut off" the thiol while reacting the amine.

-

Side Reaction A: The thiol attacks the NHS ester, forming a thioester (unstable, but consumes reagent).

-

Side Reaction B: The thiol oxidizes during the amine-conjugation incubation.

Decision Tree: How to Conjugate 3-APT Correctly

Figure 1: Chemoselectivity workflow. Due to overlapping pKa values, protecting the thiol is the only safe route when targeting the amine.

Module 3: Surface Assembly (Gold Nanoparticles & Electrodes)

User Complaint: "My SAMs (Self-Assembled Monolayers) are leaky or have low coverage."

Technical Diagnosis: 3-APT is prone to forming "Lying Down" Phases . The amine group can interact weakly with the gold surface (unlike the strong Thiol-Au bond), causing the chain to lay flat rather than stand perpendicular. This blocks other thiols from packing densely, resulting in a disordered monolayer with pinhole defects.

Protocol: High-Density SAM Formation

-

Cleaning: Substrate must be Piranha-cleaned or plasma-treated immediately before use.

-

Solvation: Use Absolute Ethanol . Avoid water during the initial assembly, as solvated ions can interfere with the electrostatic repulsion between the protonated amines.

-

The "Backfill" Step (Crucial):

-

Incubate gold in 1 mM 3-APT for 24 hours.

-

Post-treatment:[3] Rinse with ethanol, then incubate in a solution of a "spacer" thiol (like mercaptohexanol) if spacing is required, OR re-incubate in fresh 3-APT with 5% acetic acid. The acid ensures full protonation of the terminal amines (

), creating electrostatic repulsion between the headgroups that forces the alkyl chains to stand upright (vertical orientation).

-

Common Questions (FAQ)

Q: Can I use 3-Aminopropanethiol hydrochloride salt instead of the free base? A: Yes, and you should. The hydrochloride salt is significantly more stable against oxidation than the free base liquid. However, when using the salt in organic solvents (like DMF or DMSO) for conjugation, you must add a non-nucleophilic base (like DIPEA) to deprotonate the amine, or the reaction will not proceed.

Q: Why not just use Cysteamine (2-aminoethanethiol)? A: Cysteamine is more common, but 3-APT offers a longer flexible linker (3 carbons vs 2). This extra flexibility is often required in biosensors to allow the immobilized enzyme or antibody to rotate freely and maintain its active conformation.

Q: How do I quantify the free thiol concentration in my stock? A: Use the Ellman’s Reagent (DTNB) assay.

-

Mix aliquot of 3-APT with DTNB in pH 8.0 buffer.

-

Measure absorbance at 412 nm.

-

Calculate concentration using extinction coefficient

. -

Note: If the result is <90% of expected, treat with TCEP before use.

References

-

Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. Link

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 2: Functional Targets). Link

-

Luo, J., & Isied, S. S. (2013). The Bond between a Thiol and a Gold Surface.[4][5][6] Langmuir, 29(40), 12304–12309. Link

-

Winkler, T., et al. (2018). Kinetics of the Thiol-Disulfide Exchange. Angewandte Chemie International Edition. Link (General reference for thiol oxidation mechanisms).

Sources

- 1. 1-Propanethiol, 3-amino- | C3H9NS | CID 97436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. ias.ac.in [ias.ac.in]

- 6. pasi.mech.northwestern.edu [pasi.mech.northwestern.edu]

Technical Support Center: 3-Aminopropanethiol (Cysteamine) Analysis

Introduction

Welcome to the technical support portal for 3-Aminopropanethiol (Cysteamine, CAS: 156-57-0). This molecule presents a "perfect storm" of analytical challenges: it lacks a strong UV chromophore, it is highly polar (poor retention on C18), and it is chemically unstable, rapidly oxidizing to its disulfide dimer, Cystamine , in the presence of oxygen.

This guide moves beyond basic method descriptions to address the causality of analytical failures. We provide self-validating protocols for HPLC (Direct and Derivatized) and NMR to ensure you can distinguish between true sample impurity and artifactual oxidation generated during analysis.

Module 1: HPLC Troubleshooting & Method Selection

The Core Challenge: Detection & Retention

Cysteamine has no conjugated

Diagnostic Workflow: Select Your Method

Figure 1: Decision matrix for selecting the appropriate HPLC methodology based on sensitivity requirements.

Method A: Direct UV Analysis (High Concentration)

Best for: Raw material purity assessment (Assay).

Protocol:

-

Column: C18 (End-capped), 250 x 4.6 mm, 5 µm (e.g., Phenomenex Gemini or equivalent).

-

Mobile Phase:

-

Buffer: 10 mM Sodium Octanesulfonate (Ion-Pair Reagent) + 0.1% Phosphoric Acid in Water (pH ~2.5).

-

Organic: Acetonitrile.

-

Ratio: 85:15 (Isocratic).

-

-

Detection: UV @ 215 nm .[1]

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

Troubleshooting Guide:

| Issue | Root Cause | Solution |

|---|---|---|

| Peak in Void Volume | Lack of retention mechanism. | Ensure Sodium Octanesulfonate is present.[2] The amine needs to form a neutral ion pair to retain on C18. |

| Drifting Baseline | Oxidation on-column. | Purge mobile phase with Helium or Nitrogen. Add 0.1 mM EDTA to mobile phase to chelate metal ions that catalyze oxidation. |

| Ghost Peaks | Disulfide formation (Cystamine).[3] | Cystamine elutes later than Cysteamine. Inject a Cystamine standard to confirm the retention time of the impurity. |

Method B: Derivatization (High Sensitivity)

Best for: Trace analysis, biological samples, or older HPLCs with poor low-UV performance.

Protocol (Ellman’s Reagent - DTNB): This method targets the free thiol (-SH), converting it into a mixed disulfide that absorbs strongly at 412 nm (Yellow).[4]

-

Reagent Prep: Dissolve 4 mg DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) in 1 mL Phosphate Buffer (pH 8.0).

-

Reaction: Mix 100 µL Sample + 50 µL Reagent + 850 µL Buffer (pH 8.0). Incubate 5 mins at RT.

-

HPLC Conditions:

Why this works: The reaction is specific to the thiol. If the sample has already oxidized to Cystamine (disulfide) before analysis, it will not react with DTNB, resulting in a lower peak area.

-

Self-Validation: Treat one aliquot with a reducing agent (TCEP) before DTNB derivatization. If the signal increases compared to the untreated sample, your original sample contained oxidized Cystamine.

Module 2: NMR Purity Analysis

The Core Challenge: Solvent Exchange & Oxidation

In Proton (

Diagnostic Spectrum: Cysteamine vs. Cystamine

The oxidation state is determined by the chemical shift of the methylene group adjacent to the sulfur.

Chemical Shift Table (D

| Proton Assignment | Cysteamine (Thiol) | Cystamine (Disulfide) | Diagnostic Note |

| N-CH | ~3.00 (Triplet) | ~3.35 (Triplet) | Shifts downfield upon oxidation. |

| -CH | ~2.70 - 2.85 (Triplet) | ~3.05 - 3.15 (Triplet) | PRIMARY DIAGNOSTIC. The CH |

Protocol:

-

Solvent: D

O (99.9%). -

Standard: Use an internal standard (e.g., Maleic Acid or TMSP) for qNMR (Quantitative NMR) to determine absolute purity.

-

Processing:

-

Look for the triplet at ~2.8 ppm.

-

Check for a smaller "shadow" triplet at ~3.1 ppm.

-

Calculation:

[6]

-

Common Artifacts:

-

Broad Peaks: Often caused by intermediate exchange rates if pH is near the pKa of the amine. Adjust pD (pH) to < 3 using DCl to sharpen peaks and stop oxidation during the run.

Module 3: Sample Handling & Stability

The validity of your data depends entirely on sample prep. Cysteamine is hygroscopic and oxidizes rapidly in solution at pH > 7.

Figure 2: Workflow for minimizing artifactual oxidation during sample preparation.

Frequently Asked Questions (FAQ)

Q1: Why does my Cysteamine peak area decrease over multiple HPLC injections from the same vial? A: This is classic on-rack oxidation. The autosampler vial septum is pierced, admitting oxygen.

-

Fix: Use pre-slit septa with an inert gas overlay, or acidify the sample to pH 2.0. Alternatively, keep the autosampler at 4°C.

Q2: Can I use DMSO-d6 instead of D2O for NMR? A: Yes. In DMSO-d6, you will see the -SH proton (often a split triplet or broad singlet around 1.5-2.5 ppm) and the -NH2 protons. However, DMSO is hygroscopic; absorbed water can broaden these exchangeable signals. D2O is preferred for robust qNMR of the carbon backbone.

Q3: My HPLC baseline at 215 nm is very noisy. Why? A: 215 nm is near the UV cutoff of many solvents.

-

Fix: Ensure you are using HPLC-grade Acetonitrile (Far UV grade). Do not use Acetone or low-grade Methanol. Ensure your buffer (Phosphate) is transparent at this wavelength.

Q4: How do I differentiate Cystamine (dimer) from Cysteamine in HPLC? A: Cystamine is less polar than Cysteamine because the charged thiol is masked in the disulfide bond. In the Ion-Pairing method described (Method A), Cystamine typically elutes after Cysteamine.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 97436, Cysteamine.

-

[Link]

-

-

Kim, Y., & Na, D. H. (2019). Simultaneous Determination of Cysteamine and Cystamine in Cosmetics by Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography.[1] Toxicological Research, 35(2), 161–165.[1]

-

[Link]

-

- BroadPharm. Ellman's Assay Protocol (DTNB Reaction).

-

Nagy, P., et al. (2022). Correlation between the NMR Chemical Shifts and Thiolate Protonation Constants of Cysteamine, Homocysteine, and Penicillamine. Molecules.

-

[Link]

-

Sources